![molecular formula C24H25N5O3 B2840239 1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-84-7](/img/no-structure.png)
1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound , a complex pyrimidopurinedione derivative, has been a subject of research primarily in the field of organic chemistry, focusing on its synthesis and structural analysis. A study by (Simo, Rybár, & Alföldi, 1998) detailed the synthesis of related compounds, highlighting the methods of intramolecular alkylation. Similarly, (Li et al., 2005) explored the structural characteristics of trifluoromethyl-substituted derivatives, providing insights into the molecular configuration of these complex molecules.
Pharmacological Research
In pharmacological contexts, these compounds have been investigated for their potential therapeutic applications. For example, (Jurczyk et al., 2004) examined derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione for their affinity towards certain receptor types, indicating their potential in drug development for neurological conditions. Another study by (Koch et al., 2013) focused on tetrahydropyrimido[2,1-f]purinediones as potential treatments for neurodegenerative diseases, highlighting their interactions with adenosine receptors and monoamine oxidases.
Chemical Properties and Reactions
Research on pyrimidopurinediones also includes studies on their chemical properties and reactions. The work by (Armarego & Reece, 1976) discussed the methylation and reduction of purines, providing a foundational understanding of their chemical behavior. Moreover, (Shorunov et al., 2018) explored the unusual photochemistry of a highly reactive pyrimidinedione, further expanding our knowledge of their reactivity under different conditions.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves the condensation of 4-phenoxybenzaldehyde with ethyl acetoacetate to form 4-phenoxychalcone, which is then reacted with 1-methyl-3-propyl-6,7-dihydro-1H-purine-2,4-dione in the presence of ammonium acetate to form the desired product.", "Starting Materials": [ "4-phenoxybenzaldehyde", "ethyl acetoacetate", "1-methyl-3-propyl-6,7-dihydro-1H-purine-2,4-dione", "ammonium acetate" ], "Reaction": [ "Step 1: Condensation of 4-phenoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 4-phenoxychalcone.", "Step 2: Reaction of 4-phenoxychalcone with 1-methyl-3-propyl-6,7-dihydro-1H-purine-2,4-dione in the presence of ammonium acetate as a catalyst to form the desired product, 1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
873076-84-7 |
Nom du produit |
1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
Formule moléculaire |
C24H25N5O3 |
Poids moléculaire |
431.496 |
Nom IUPAC |
1-methyl-9-(4-phenoxyphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H25N5O3/c1-3-14-29-22(30)20-21(26(2)24(29)31)25-23-27(15-7-16-28(20)23)17-10-12-19(13-11-17)32-18-8-5-4-6-9-18/h4-6,8-13H,3,7,14-16H2,1-2H3 |
Clé InChI |
FMHCCAFNZRYXHS-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2840157.png)
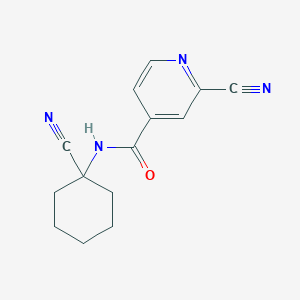
![Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2840162.png)
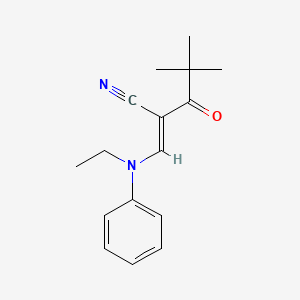
![N-{[(4-nitrophenyl)amino]carbonyl}alanine](/img/structure/B2840164.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2840165.png)
![1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B2840166.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2840167.png)
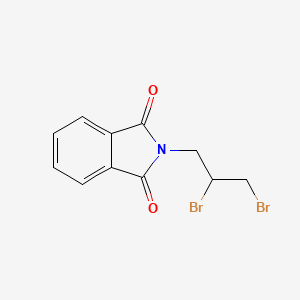
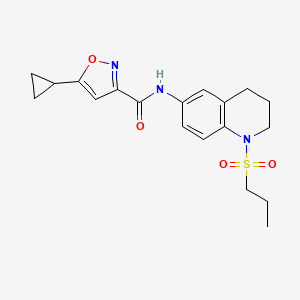
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propanamide](/img/structure/B2840174.png)
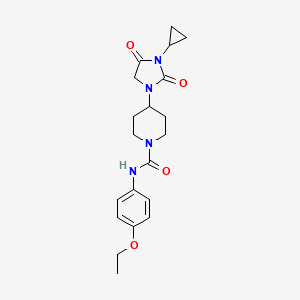
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2840177.png)
